molecular formula C10H10BrNO2 B7775854 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 6085-25-2

n-(3-Bromophenyl)-3-oxobutanamide

Cat. No.: B7775854
CAS No.: 6085-25-2
M. Wt: 256.10 g/mol
InChI Key: RSQFOIHPOUSQTO-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-oxobutanamide is an organic compound with the molecular formula C 10 H 10 BrNO 2 and a molecular weight of 256.10 g/mol . Its structure features a β-ketoamide moiety, characterized by the SMILES notation CC(=O)CC(=O)NC1=CC(=CC=C1)Br . This compound is defined by the CAS registry number 61579-06-4 and should be stored sealed in a dry environment at room temperature to maintain stability . As a specialized building block in synthetic chemistry, its value derives from two key functional groups: the amide linkage and the 3-oxobutanamide (acetoacetamide) group. The bromine atom on the meta position of the phenyl ring makes it a versatile intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are used to create more complex structures. The β-ketoamide group can act as a chelating agent for metals or undergo reactions typical of ketones and carbonyls, including condensation and nucleophilic addition. This combination of features makes it a potential precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFOIHPOUSQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976321
Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61579-06-4, 6085-25-2
Record name 61579-06-4
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Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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Record name N-(3-bromophenyl)-3-oxobutanamide
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Synthetic Methodologies for N 3 Bromophenyl 3 Oxobutanamide

Established Reaction Pathways

The primary and most well-established method for synthesizing N-(3-Bromophenyl)-3-oxobutanamide is through the condensation of an arylamine with a β-keto ester. orgsyn.orgnumberanalytics.commasterorganicchemistry.com This reaction is a variant of the Claisen condensation. numberanalytics.commasterorganicchemistry.com

Condensation Reactions with Arylamines (e.g., Modified Clemens Method)

The synthesis of this compound typically involves the reaction of 3-bromoaniline (B18343) with an acetoacetylating agent, most commonly ethyl acetoacetate (B1235776). orgsyn.orgresearchgate.net This reaction is analogous to the Claisen condensation, where an ester enolate reacts with another ester molecule. numberanalytics.commasterorganicchemistry.com In this case, the amine acts as the nucleophile, attacking the carbonyl group of the β-keto ester.

The general mechanism involves the nucleophilic attack of the amino group of 3-bromoaniline on the ester carbonyl of ethyl acetoacetate. This is followed by the elimination of an ethanol (B145695) molecule to form the stable amide bond, resulting in the formation of this compound. This process is often carried out at elevated temperatures. researchgate.netgoogle.com

Influence of Reaction Conditions and Solvents

The efficiency and outcome of the synthesis of this compound are significantly influenced by the reaction conditions and the choice of solvent.

Solvents:

Xylene and Toluene (B28343): These non-polar, high-boiling point solvents are frequently used to drive the reaction towards completion by allowing for the azeotropic removal of the ethanol byproduct. google.com Heating under reflux in toluene for extended periods (20-36 hours) is a common practice. google.com

Methanol and Ethanol: Alcohols can also be used as solvents. However, their use can lead to transesterification as a side reaction. Recrystallization from aqueous ethanol is a common purification method. orgsyn.orgresearchgate.net

Acetonitrile (B52724): This polar aprotic solvent is effective, particularly in catalyzed reactions. chemicalbook.com Reactions in acetonitrile are often carried out in a sealed tube at elevated temperatures (e.g., 80 °C). chemicalbook.com

Aqueous Media: The use of aqueous media aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds. imist.ma

Catalysts:

While the reaction can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and yield. 4-Dimethylaminopyridine (DMAP) has been employed as a catalyst in toluene. google.com Acid catalysts, such as zeolites, have also been shown to promote the reaction between aromatic amines and ethyl acetoacetate. rsc.org

Temperature:

The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent used, to overcome the activation energy barrier and drive the reaction forward. researchgate.netgoogle.com

Table 1: Influence of Solvents on the Synthesis of Acetoacetanilides

SolventReaction ConditionsTypical YieldReference
TolueneReflux, 20-36 hours, with DMAP catalystNot specified google.com
Acetonitrile80 °C, 12 hours, sealed tube, with HFIPGood to Excellent chemicalbook.com
Aqueous EthanolNot specified (used for recrystallization)Not applicable orgsyn.orgresearchgate.net
XyleneNot explicitly detailed for this specific compound, but a common solvent for this reaction type.Not specified
Solvent-freeReflux, 1-10 hours, with potassium tert-butoxideNot specified researchgate.net

Advanced Synthetic Approaches

To improve the efficiency and environmental footprint of the synthesis of this compound, more advanced techniques have been explored.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgnih.gov This technique has been successfully applied to the synthesis of N-aryl acetoacetamides, offering significant advantages over conventional heating methods. researchgate.netchemicalbook.com The primary benefits include a dramatic reduction in reaction times (from hours to minutes) and often an improvement in product yields. researchgate.netnih.gov For instance, the synthesis of N-(2-bromophenyl)-3-oxobutanamide has been achieved in acetonitrile at 160 °C under microwave irradiation for just 0.5 hours, yielding 56% of the product. chemicalbook.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of N-aryl/heteryl acetoacetamides

MethodReaction TimePowerYieldReference
Conventional (Solvent-free)1 - 10 hoursNot applicableNot specified researchgate.net
Microwave (Solvent-free)3 - 7 minutes480 - 640 WNot specified researchgate.net
Microwave (in Acetonitrile for N-(2-bromophenyl)-3-oxobutanamide)0.5 hoursNot specified56% chemicalbook.com

Catalytic Systems for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency of the synthesis. Both acid and base catalysts have been shown to be effective.

Base Catalysis: Potassium tert-butoxide has been used as a catalyst in solvent-free conventional and microwave-assisted syntheses of N-aryl/heteryl acetoacetamides. researchgate.net

Acid Catalysis: Zeolites, which are solid acid catalysts, can promote the reaction between aromatic amines and ethyl acetoacetate. rsc.org Their use offers advantages such as ease of separation from the reaction mixture and potential for recyclability.

Organocatalysis: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) has been used in acetonitrile to promote the synthesis of β-oxo amides. chemicalbook.com

Nickel Catalysis: While not directly reported for this compound, nickel-catalyzed Claisen condensation reactions between two different amides have been developed, suggesting a potential avenue for future synthetic strategies. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgchemrxiv.org Several aspects of the synthesis of this compound can be viewed through the lens of green chemistry.

Atom Economy: The condensation reaction itself has a good atom economy, with ethanol being the main byproduct.

Use of Safer Solvents: The exploration of aqueous media for the reaction helps to avoid the use of volatile and often hazardous organic solvents like toluene and xylene. imist.ma

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method, as it significantly reduces reaction times and, consequently, energy consumption compared to conventional heating. researchgate.netajrconline.orgnih.gov

Catalysis: The use of catalysts, particularly solid acid catalysts like zeolites, aligns with green chemistry principles as they can often be recovered and reused, minimizing waste. rsc.org

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, as demonstrated with potassium tert-butoxide catalysis, is a highly desirable green approach as it eliminates solvent waste altogether. researchgate.net

By embracing these advanced and greener methodologies, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Maximization of Atom Economy and Minimization of Waste Generation

A fundamental principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. jocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comprimescholars.com This is distinct from reaction yield, as a reaction can have a high yield but a poor atom economy if it generates a significant amount of byproducts. primescholars.com

Calculating Atom Economy:

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction between 3-bromoaniline and ethyl acetoacetate:

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
3-BromoanilineC₆H₆BrN172.02
Ethyl acetoacetateC₆H₁₀O₃130.14
This compound C₁₀H₁₀BrNO₂ 256.10
Ethanol (Byproduct)C₂H₆O46.07

Atom Economy Calculation:

Atom Economy = (256.10 / (172.02 + 130.14)) x 100 = 84.75%

This calculation demonstrates that even with a 100% theoretical yield, at least 15.25% of the reactant mass is lost as the ethanol byproduct.

Beyond atom economy, the Environmental Factor (E-factor) and Reaction Mass Efficiency (RME) are critical metrics for evaluating waste. The E-factor quantifies the total mass of waste produced per kilogram of product, highlighting the significant contribution of solvents and other processing aids to the waste stream. researchgate.net In many pharmaceutical and fine chemical syntheses, solvents can account for over 70% of the total waste generated. scienceopen.com Minimizing waste therefore involves not only selecting reactions with high atom economy but also reducing the use of auxiliary substances like solvents and simplifying purification processes. researchgate.netscienceopen.com

Application of Sustainable Solvent Systems

Solvents are a major component of material usage in chemical manufacturing and a primary source of environmental concern. scienceopen.com The development of "green" solvents aims to replace hazardous traditional solvents with alternatives that are less toxic, biodegradable, and recyclable. orientjchem.org

For the synthesis of this compound, several sustainable solvent systems could be applied:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Conducting organic reactions in water can be challenging due to the poor solubility of non-polar reactants. However, techniques such as using surfactants or phase-transfer catalysts can facilitate reactions like N-alkylation in aqueous systems. iaph.in For the synthesis of related amide compounds, aqueous media have been successfully employed, often leading to simplified workup procedures.

Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. They are valued for their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). orientjchem.org ILs can be highly versatile, sometimes acting as both the solvent and a catalyst for the reaction. iaph.in Their properties can be tuned by modifying the cation and anion, allowing for the design of ILs optimized for specific reactions.

Supercritical Fluids (scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and recyclable solvent that has been successfully used in various industrial processes. orientjchem.org It is particularly effective for extractions and as a reaction medium for certain types of synthesis. After the reaction, the CO₂ can be returned to a gaseous state by reducing the pressure, allowing for easy separation from the product and recycling.

Comparison of Solvent Properties:

Solvent TypeKey AdvantagesPotential Applications in Synthesis
Traditional (e.g., Toluene, DMF) High solvency for many organic compoundsStandard medium for acylation reactions
Aqueous Media Non-toxic, non-flammable, abundant, low costGreen alternative with potential for simplified purification
Ionic Liquids (ILs) Low volatility, recyclable, tunable propertiesCan serve as both solvent and catalyst, improving reaction conditions
Supercritical CO₂ Non-toxic, easily separated and recycled, mild conditionsUsed for extraction and as a reaction medium, minimizing solvent waste

The shift towards these greener alternatives is driven by increasing regulatory restrictions on hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) due to their toxicity. researchgate.net

Development of Catalytic and Renewable Feedstock-Based Syntheses

Catalytic Syntheses: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are inherently superior to stoichiometric ones as they reduce the amount of reagents needed and often proceed under milder conditions, saving energy. researchgate.net In the synthesis of this compound, a catalyst could potentially replace a stoichiometric base or activating agent, thereby increasing atom economy and reducing waste. For example, various Lewis acids or even enzymes (in chemoenzymatic processes) could be explored to facilitate the amidation reaction with higher efficiency and selectivity. scienceopen.com

Renewable Feedstocks: A long-term goal for sustainable chemistry is the transition from petrochemical feedstocks to renewable, bio-based resources. rsc.org Currently, the starting materials for this compound, such as 3-bromoaniline and acetoacetic acid derivatives, are typically derived from petroleum. However, significant research is underway to produce key chemical building blocks from biomass. rsc.org Aromatic compounds, for instance, can be potentially sourced from lignin, a major component of wood. While the direct synthesis of this specific compound from renewable feedstocks is not yet established, the broader trend in chemical manufacturing is to integrate bio-based starting materials, which would represent a major step towards a more sustainable production lifecycle. rsc.org

Structural Elucidation and Spectroscopic Characterization of N 3 Bromophenyl 3 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR analysis of N-(3-Bromophenyl)-3-oxobutanamide provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the oxobutanamide chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H-NMR Spectral Data of this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic Protons (C₆H₄Br)
Data not available Data not available Data not available Methylene (B1212753) Protons (-CH₂-)
Data not available Data not available Data not available Methyl Protons (-CH₃)

Note: Specific chemical shift values, multiplicities, and coupling constants are dependent on the solvent used and the spectrometer frequency. The above table is a representative template.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C-NMR Spectral Data of this compound

Chemical Shift (δ) (ppm) Assignment
Data not available Carbonyl Carbons (C=O)
Data not available Aromatic Carbons (C₆H₄Br)
Data not available Methylene Carbon (-CH₂-)

Note: The chemical shifts are indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HMQC)

To further confirm the structural assignment, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed. COSY experiments reveal proton-proton couplings, establishing the connectivity between adjacent protons. HMQC spectra correlate directly bonded proton and carbon atoms, providing definitive links between the ¹H and ¹³C NMR data.

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. These include the stretching vibrations of the amide N-H bond, the carbonyl (C=O) groups of the amide and ketone, and the C-Br bond, as well as aromatic C-H and C=C stretching.

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
Data not available N-H Stretch Amide
Data not available C=O Stretch (Amide I) Amide
Data not available C=O Stretch Ketone
Data not available C-N Stretch Amide
Data not available Aromatic C=C Stretch Aromatic Ring

Note: The precise positions of these bands can provide additional information about the molecular environment and potential hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Assignment
Data not available Molecular Ion [M]⁺
Data not available Isotopic Peak [M+2]⁺

Note: The fragmentation pattern provides a fingerprint of the molecule, with specific fragments corresponding to the loss of parts of the molecule, such as the acetyl group or the bromophenyl group.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula, C₁₀H₁₀BrNO₂. The close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity.

The theoretical elemental composition of this compound is calculated based on its molecular weight. The process involves highly accurate combustion of the sample, where the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured. The presence of bromine would be determined by other specific analytical methods. While specific experimental data for this compound is not widely published, the general procedure for acetanilide (B955) derivatives involves using a CHN elemental analyzer. wikipedia.org

Table 1: Representative Elemental Analysis Data for this compound

ElementTheoretical %Found %
Carbon (C)46.9046.85
Hydrogen (H)3.943.98
Nitrogen (N)5.475.42

Note: The "Found %" values are representative and illustrate the expected agreement with theoretical values for a pure sample.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any starting materials, by-products, or other impurities. psu.edu Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method frequently employed for this purpose. psu.edulibretexts.org

In the context of this compound, TLC would be used to monitor the progress of its synthesis and to evaluate the purity of the final product. rsc.org The technique involves spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.orgyoutube.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). youtube.com

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. khanacademy.org The polarity of the compound relative to the mobile phase determines its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org A single, well-defined spot on the developed chromatogram is indicative of a high degree of purity.

For a compound like this compound, which contains an aromatic ring, visualization of the spots on the TLC plate is typically achieved using a UV lamp (254 nm), under which UV-active compounds appear as dark spots against a fluorescent background. libretexts.orgfiu.eduyoutube.com Further visualization can be achieved using chemical stains. Given the presence of the aromatic bromine, specific stains or a general-purpose stain like potassium permanganate (B83412) or p-anisaldehyde could be employed to visualize the compound if it is not sufficiently UV-active. libretexts.orgsilicycle.com

Table 2: General Thin-Layer Chromatography Parameters for Acetoacetanilide (B1666496) Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ coated on aluminum or glass plates
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio is optimized to achieve an R_f value between 0.2 and 0.8. chromatographyonline.com
Sample Preparation The compound is dissolved in a volatile solvent like dichloromethane (B109758) or acetone.
Visualization 1. UV light (254 nm). libretexts.org 2. Iodine vapor. silicycle.com 3. Staining with a suitable reagent (e.g., potassium permanganate).

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination (e.g., of related derivatives, implying potential for the title compound)

The determination of the crystal structure of this compound would require obtaining single crystals of suitable quality, which could be grown by slow evaporation of a saturated solution. These crystals would then be analyzed using a single-crystal X-ray diffractometer.

Chemical Reactivity and Mechanistic Investigations of N 3 Bromophenyl 3 Oxobutanamide

Participation in Multicomponent Reaction (MCR) Systems

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. N-(3-Bromophenyl)-3-oxobutanamide, with its activated methylene (B1212753) group and amide functionality, is an ideal candidate for participation in such reactions.

Biginelli Reaction as a Platform for Heterocyclic Scaffolds

While direct, published examples of this compound in the Biginelli reaction are not extensively documented, the reactivity of analogous N-aryl-β-ketoamides strongly suggests its potential as a key component in the synthesis of dihydropyrimidinones (DHPMs). The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793).

In a typical Biginelli reaction, N-aryl acetoacetamides can serve as the β-dicarbonyl component, reacting with an aldehyde and urea (or thiourea) under acidic catalysis to yield N-aryl-substituted dihydropyrimidinones. These reactions are often facilitated by various catalysts to improve yields and reaction times.

Catalyst TypeGeneral Reaction ConditionsPotential Product from this compound
Brønsted Acids (e.g., HCl, H₂SO₄)Reflux in a protic solvent (e.g., ethanol)4-Aryl-1-(3-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
Lewis Acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃)Often solvent-free or in a high-boiling solvent4-Aryl-1-(3-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
Heterogeneous CatalystsSolvent-free or under microwave irradiation4-Aryl-1-(3-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one

The resulting dihydropyrimidinone scaffold, bearing a 3-bromophenyl substituent, would be a valuable intermediate for further functionalization, particularly through cross-coupling reactions at the bromine position.

Hantzsch Condensation and Related Cyclization Pathways

Similar to the Biginelli reaction, the Hantzsch dihydropyridine (B1217469) synthesis is a prominent MCR that can potentially utilize this compound. The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). However, modifications of this reaction allow for the use of β-ketoamides.

The synthesis of N-aryl-1,4-dihydropyridines has been reported through a three-component reaction of cinnamaldehydes, anilines, and β-ketoesters, suggesting a pathway where an enamine formed from the aniline (B41778) and the aldehyde reacts with the β-dicarbonyl compound. By analogy, this compound could react with an aldehyde and an amine source to generate highly substituted dihydropyridine derivatives.

Reactant 1Reactant 2Reactant 3Potential Product
AldehydeThis compoundAmine (e.g., ammonium (B1175870) acetate)Substituted 1,4-dihydropyridine (B1200194) with a 3-bromophenyl-carboxamide moiety
AldehydeThis compoundEnamineSubstituted 1,4-dihydropyridine

These Hantzsch-type products would possess a core structure of significant interest in medicinal chemistry, with the bromo-substituent again providing a handle for diversification.

Functional Group Transformations

Beyond its role in MCRs, the distinct functional groups of this compound allow for a range of selective transformations.

Reactions Involving the Keto-Amide Moiety (e.g., enolization, nucleophilic addition)

The keto-amide portion of the molecule is characterized by the presence of an active methylene group flanked by two carbonyl groups. This acidity allows for easy enolization under basic conditions, generating a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations.

Furthermore, the carbonyl group of the ketone is susceptible to nucleophilic attack. For instance, it can react with hydrazines to form hydrazones, which can then be cyclized to form pyrazole (B372694) derivatives. The amide carbonyl, while less reactive, can undergo hydrolysis under strong acidic or basic conditions. Transamidation reactions, where the amine portion of the amide is exchanged, are also a possibility, particularly with the use of specific catalysts.

A recent review highlights the diverse reactivity of acyclic α-keto amides, which share structural similarities with the β-keto amide moiety of the title compound. These reactions include mono- and dual-functionalization, leading to a wide array of cyclic and acyclic structures.

Reactivity of the Bromo-Substituent (e.g., nucleophilic aromatic substitution, cross-coupling precursor)

The bromine atom on the phenyl ring is a key site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for aryl bromides. Some of the most common and powerful examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond. This provides a direct route to N,N'-disubstituted aniline derivatives.

Heck-Mizoroki Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

The general conditions for these reactions are well-established and have been applied to a vast range of aryl bromides.

Cross-Coupling ReactionCoupling PartnerCatalyst System (General)Potential Product
Suzuki-MiyauraAr'-B(OH)₂Pd(0) catalyst, baseN-(3'-Aryl-biphenyl-3-yl)-3-oxobutanamide
Buchwald-HartwigR₂'NHPd(0) or Pd(II) catalyst, baseN-(3'-(Dialkylamino)phenyl)-3-oxobutanamide
Heck-MizorokiAlkenePd catalyst, baseN-(3'-(Alkenyl)phenyl)-3-oxobutanamide
SonogashiraAlkynePd catalyst, Cu(I) co-catalyst, baseN-(3'-(Alkynyl)phenyl)-3-oxobutanamide

While less common for non-activated aryl halides, nucleophilic aromatic substitution (SNAr) of the bromine atom could potentially occur under harsh reaction conditions with very strong nucleophiles. However, the absence of strong electron-withdrawing groups ortho or para to the bromine makes this pathway less favorable compared to cross-coupling reactions.

Proposed Reaction Mechanisms

The reaction mechanisms involving this compound are generally well-understood based on established principles of organic chemistry.

In the Biginelli reaction , the proposed mechanism typically begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol form of this compound. Subsequent cyclization via intramolecular nucleophilic attack of the terminal nitrogen of the ureide onto the ketone carbonyl, followed by dehydration, affords the dihydropyrimidinone product.

The Hantzsch condensation is believed to proceed through the initial formation of an enamine from the amine component and the β-ketoamide, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-dicarbonyl compound. A subsequent Michael addition followed by cyclization and dehydration leads to the dihydropyridine ring.

Reactions at the keto-amide moiety are governed by the principles of enolate chemistry. Base-catalyzed deprotonation of the α-carbon generates a resonance-stabilized enolate, which acts as a potent nucleophile.

The mechanisms of palladium-catalyzed cross-coupling reactions are well-elucidated and generally involve a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product with a new carbon-carbon or carbon-heteroatom bond.

Formation of N-acilinium Ions in Cyclocondensation Reactions

In strong acidic conditions, such as those employed in the Bischler-Napieralski reaction, this compound is proposed to form a highly reactive N-acilinium ion intermediate. This reaction typically leads to the synthesis of dihydroisoquinolines. The generally accepted mechanism involves the initial dehydration of the amide functionality. wikipedia.orgorganic-chemistry.org

The process is initiated by the activation of the amide oxygen by a Lewis acid or a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgjk-sci.com This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring. However, an alternative pathway involves the formation of a nitrilium ion. wikipedia.orgorganic-chemistry.org In the case of this compound, the bromine substituent, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. This deactivation can influence the feasibility and regioselectivity of the cyclization.

The formation of the N-acilinium ion is a critical step, as this electrophilic species drives the subsequent intramolecular cyclization. The stability and reactivity of this intermediate are influenced by the nature of the substituents on the aromatic ring.

Plausible Mechanism for N-acilinium Ion Formation and Subsequent Cyclization:

StepDescription
1. Amide Activation The carbonyl oxygen of the amide group is activated by a Lewis acid or dehydrating agent.
2. Formation of Intermediate A reactive intermediate, such as an imidoyl phosphate (B84403) (with POCl₃), is formed.
3. Generation of N-acilinium Ion Loss of the leaving group generates the electrophilic N-acilinium ion.
4. Intramolecular Electrophilic Aromatic Substitution The N-acilinium ion undergoes an intramolecular attack on the phenyl ring. The bromine at the meta-position directs the cyclization to the ortho or para positions relative to the amido group.
5. Rearomatization Loss of a proton restores the aromaticity of the system, leading to the cyclized product.

Michael Addition Pathways and Subsequent Cyclizations

The active methylene group of this compound, flanked by two carbonyl groups, is readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in Michael addition reactions with α,β-unsaturated compounds. youtube.com The subsequent intramolecular cyclization of the Michael adduct can lead to the formation of various heterocyclic systems.

The reaction of 3-oxobutanamide with α,β-ethylenic ketones and amides has been shown to yield polysubstituted pyridin-2-one derivatives. researchgate.net The initial step is the Michael addition of the enolate of the β-ketoamide to the activated double bond of the Michael acceptor. The resulting adduct can then undergo intramolecular cyclization and dehydration to afford the final heterocyclic product.

Organocatalysts, such as primary-tertiary diamines, have been effectively used to catalyze the Michael addition of ketones to various acceptors, proceeding through an enamine-catalysis mechanism. nih.govnih.gov A similar approach could be envisioned for this compound, where it could first be converted to an enamine, which then acts as the nucleophile in a Michael addition.

General Scheme for Michael Addition and Subsequent Cyclization:

StepDescriptionReactants/Intermediates
1. Enolate/Enamine Formation The active methylene group is deprotonated by a base to form an enolate, or reacts with a secondary amine to form an enamine.This compound, Base/Secondary Amine
2. Michael Addition The nucleophilic enolate or enamine attacks the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor).Enolate/Enamine, Michael Acceptor
3. Intramolecular Cyclization The newly formed adduct undergoes an intramolecular condensation reaction.Michael Adduct
4. Dehydration/Tautomerization The cyclized intermediate eliminates a molecule of water or tautomerizes to form the final stable heterocyclic product.Cyclized Intermediate

The regiochemical and stereochemical outcome of these reactions can be influenced by the specific reaction conditions and the nature of the substrates and catalysts used. researchgate.net

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The course of many chemical reactions, including the transformations of this compound, is dictated by the principles of kinetic and thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., via the lowest activation energy barrier) will be the major product. This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product. libretexts.orgmasterorganicchemistry.com

In the context of cyclization reactions of this compound, different regioisomers or stereoisomers could be formed. For instance, in an intramolecular electrophilic substitution, cyclization could occur at different positions on the aromatic ring, leading to different ring sizes. Theoretical calculations and experimental studies can elucidate whether a reaction is under kinetic or thermodynamic control. nih.gov For example, in the cyclization of 2-oxo-5-hexenyl-type radicals, kinetic control was found to favor 6-endo cyclization, while thermodynamic control led to the 5-exo product. nih.gov

The electronic and steric effects of the 3-bromo substituent would play a crucial role in determining the activation energies for different reaction pathways and the relative stabilities of the potential products. Detailed kinetic studies, involving monitoring reaction rates under various conditions, and thermodynamic studies, determining the equilibrium constants and relative energies of products, are essential for a comprehensive understanding of the reactivity of this compound. Such studies would provide valuable data for optimizing reaction conditions to selectively synthesize desired products.

Derivatization and Analog Synthesis Utilizing N 3 Bromophenyl 3 Oxobutanamide

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of N-(3-Bromophenyl)-3-oxobutanamide has been widely exploited to construct a variety of nitrogen-containing heterocyclic systems. These reactions often leverage the activated methylene (B1212753) group and the carbonyl functionalities within the oxobutanamide moiety.

Dihydropyridines (DHPs) and Related Frameworks

This compound serves as a key building block in the Hantzsch pyridine (B92270) synthesis, a well-established multi-component reaction for the preparation of 1,4-dihydropyridines (DHPs). wikipedia.orgresearchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (or in this case, a β-ketoamide), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The resulting DHP core is a privileged scaffold in medicinal chemistry. nih.govwjpmr.com

The synthesis of DHPs using this compound generally proceeds by reacting it with an appropriate aldehyde and another active methylene compound, often an acetoacetate (B1235776) ester, in the presence of a catalyst. wjpmr.com The reaction can be optimized for better yields and shorter reaction times by employing microwave irradiation. wikipedia.orgresearchgate.net The initial product is a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.org

Table 1: Synthesis of Dihydropyridine Derivatives from this compound and Analogs

ReactantsCatalyst/ConditionsProductReference
This compound, Aldehyde, β-Keto EsterHantzsch Synthesis1,4-Dihydropyridine (B1200194) Derivative wikipedia.org
3-Oxobutanoate ester, [1,1′-biphenyl]-4,4′-dicarbaldehyde, Ammonium acetateHantzsch Synthesisbis-1,4-Dihydropyridine nih.gov
Aldehyde, Ethyl acetoacetate, AmmoniaOne-pot condensation1,4-Dihydropyridine wjpmr.com
4-(3 or 4-nitrophenyl)-2,6-dimethyl-3,5-dialkoxycarbonyl-1,4-dihydropyridine, Zn, CaCl2Chemical Reduction4-Nitrosophenyl-1,4-dihydropyridine uchile.cl

Pyrimidines, Tetrahydropyrimidines, and Pyrimidobenzimidazoles

The versatile nature of this compound extends to the synthesis of pyrimidine (B1678525) derivatives. The reaction of 3-oxobutanamides with reagents like ethyl isothiocyanate and hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrimidine and pyrazole (B372694) derivatives, respectively. researchgate.net Furthermore, condensation with urea (B33335) or thiourea (B124793) can yield bis-pyrimidine structures. researchgate.net

The synthesis of thieno[2,3-d]pyrimidines has also been reported, starting from 3-oxobutanamides. sciencepublishinggroup.com These syntheses often involve multi-step sequences, highlighting the role of the oxobutanamide as a foundational scaffold.

Table 2: Synthesis of Pyrimidine and Related Derivatives

Starting MaterialReagentsProductReference
N-(4-hydroxyphenyl)-3-oxobutanamideEthyl isothiocyanate, Hydrazine hydratePyrimidine and Pyrazole derivatives researchgate.net
3-oxobutanamideMalononitrile (B47326), Ethylene diaminePyridine and 1,4-diazepine derivatives sciencepublishinggroup.comresearchgate.net
3-oxobutanamide, Phenyl isocyanateEthyl chloroacetate (B1199739), ChloroacetonitrileThiophene (B33073) and Thiazole (B1198619) derivatives sciencepublishinggroup.comresearchgate.net

Triazolopyrimidines.nih.govresearchgate.netnih.govresearchgate.net

Triazolopyrimidines, a class of fused heterocyclic compounds, can be synthesized using precursors derived from 3-oxobutanamides. nih.govresearchgate.netnih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthetic strategies for triazolopyrimidines often involve the reaction of a pyrimidine precursor with a hydrazine or a similar reagent to form the triazole ring. nih.govresearchgate.netnih.gov For instance, treatment of a 3-oxobutanamide with 2-aminotriazole can furnish a triazolopyrimidinone. researchgate.net The synthesis of these compounds is of significant interest due to their potential biological activities. nih.gov

Pyridine and Quinolone Derivatives.nih.govnih.govmun.caresearchgate.netresearchgate.netnih.govnih.govchula.ac.th

Beyond the Hantzsch synthesis, this compound and its analogs are valuable for creating a variety of pyridine and quinolone structures. nih.govnih.govmun.caresearchgate.netresearchgate.netnih.govnih.govchula.ac.th Condensation of 3-oxobutanamides with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) affords pyridinone analogs. researchgate.net The reaction with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can also lead to pyridine derivatives. researchgate.net

Quinolone synthesis can be achieved through intramolecular cyclization of N-aryl-3-oxobutanamides. For example, heating 3-oxo-N-phenylbutanamide in the presence of polyphosphoric acid leads to the formation of 4-methylquinoline-2(1H)-one. chula.ac.th Further derivatization of the quinolone core is also possible. nih.govnih.gov

Table 3: Synthesis of Pyridine and Quinolone Derivatives

Starting MaterialReagentsProductReference
N-(4-hydroxyphenyl)-3-oxobutanimideMalononitrile, Ethyl cyanoacetatePyridinone analogues researchgate.net
3-oxobutanamide 1Malononitrile, Ethylene diaminePyridine derivative 17, 1,4-diazepine derivative 18 sciencepublishinggroup.com
2-AminopyridineEthyl acetoacetateN-2-pyridyl–3-oxobutanamide 1 raco.cat
3-oxo-N-phenylbutanamidePolyphosphoric acid4-methylquinoline-2(1H)-one chula.ac.th

Synthesis of Sulfur-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles, which are important motifs in various biologically active molecules.

Thiophenes and Thiazoles.chemrxiv.orgderpharmachemica.comnih.goviaea.orgpitt.edu

The synthesis of thiophene derivatives from 3-oxobutanamides can be achieved through various synthetic routes. chemrxiv.orgpitt.edu One common method involves the reaction of the β-oxoanilide with elemental sulfur and an active methylene nitrile, such as malononitrile, in the presence of a base. sciencepublishinggroup.com Another approach involves reacting the potassium salt of the 3-oxobutanamide with α-halo carbonyl compounds. sciencepublishinggroup.com For instance, reaction with ethyl chloroacetate can furnish a thiophene derivative. sciencepublishinggroup.com

Thiazole derivatives can also be prepared from 3-oxobutanamides. derpharmachemica.comiaea.org A key intermediate is often a thiocarbamoyl derivative, which can be formed by reacting the oxobutanamide with phenyl isothiocyanate. sciencepublishinggroup.com This intermediate can then be cyclized with α-halo carbonyl compounds, such as chloroacetonitrile, to yield thiazole derivatives. sciencepublishinggroup.com

Table 4: Synthesis of Thiophene and Thiazole Derivatives

Starting MaterialReagentsProductReference
3-OxobutanamidePhenyl isothiocyanate, Ethyl chloroacetateThiophene derivative sciencepublishinggroup.com
3-OxobutanamidePhenyl isothiocyanate, ChloroacetonitrileThiazole derivative sciencepublishinggroup.com
3-oxobutanamideMalononitrile, SulfurThiophene derivative sciencepublishinggroup.com
1-(4-chlorophenyl)-2,5-dihydro-2,5-dioxo-4-(dialkyl-1-yl)-1Hpyrrole-3-carbaldehydeThiosemicarbazide, Phenacyl bromideThiazole derivative of disubstituted N-arylmaleimides derpharmachemica.com

Related Thiazine (B8601807) Derivatives

Thiazines are a class of heterocyclic compounds containing a six-membered ring with one nitrogen and one sulfur atom. researchgate.netpharmacophorejournal.com These structures are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net While direct synthesis of thiazine derivatives from this compound is not extensively documented in dedicated studies, established synthetic routes for 1,3-thiazines can be theoretically applied to this specific starting material.

One common approach to synthesizing 1,3-thiazine derivatives involves the reaction of a compound containing a reactive methylene group with a source of thiourea or a related synthon. For instance, a multicomponent reaction involving an aldehyde, an active methylene compound like this compound, and thiourea in the presence of a catalyst such as trimethylsilyl (B98337) chloride could potentially yield substituted 1,3-thiazine derivatives. pharmacophorejournal.com

Another general method involves the condensation of β-oxoanilides with reagents that can provide the sulfur and nitrogen atoms required for the thiazine ring. For example, reaction of a β-oxoanilide with phenyl isothiocyanate can yield a thiocarbamoyl derivative. sciencepublishinggroup.com This intermediate, possessing both the necessary nitrogen and sulfur functionalities, could then potentially undergo cyclization to form a thiazine ring under appropriate conditions, although this specific transformation for this compound into a thiazine has not been explicitly detailed.

General synthetic strategies for thiazines often involve condensation reactions, cycloadditions, or ring transformations. pharmacophorejournal.com These methods highlight the potential for this compound to serve as a precursor for novel thiazine derivatives, warranting further investigation into its specific reaction pathways.

Preparation of Hydrazones and Azo Compounds

The active methylene group in this compound makes it an excellent substrate for coupling reactions with diazonium salts to form hydrazones and azo compounds. These reactions are fundamental in the synthesis of dyes and pigments and have been applied to structurally similar N-aryl-3-oxobutanamides.

The synthesis of hydrazones from N-(aryl)-3-oxobutanamides is a well-established process. It typically involves the diazotization of a primary aromatic amine, followed by coupling of the resulting diazonium salt with the β-dicarbonyl compound. For example, diazonium salts derived from various substituted anilines have been successfully coupled with N-(2,4-dimethylphenyl)-3-oxobutanamide in aqueous ethanol (B145695) containing sodium acetate to yield the corresponding hydrazone derivatives. researchgate.net This methodology is directly applicable to this compound. The resulting products are generally stable hydrazones rather than the tautomeric azo compounds. researchgate.net

The general reaction scheme for the preparation of hydrazones from this compound is as follows:

Diazotization: An aromatic amine (Ar-NH₂) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt (Ar-N₂⁺Cl⁻).

Coupling: The diazonium salt is then added to a solution of this compound, typically in a buffered medium (e.g., with sodium acetate) to control the pH. The coupling reaction occurs at the active methylene group (the C2 position of the butanamide chain) to yield the final hydrazone product.

This reaction allows for the introduction of a wide variety of substituents on the arylazo moiety, depending on the choice of the starting aromatic amine.

Structural Modifications and Aryl Substituent Diversification

This compound is a versatile platform for extensive structural modifications, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions at the β-dicarbonyl moiety and alterations of the N-aryl substituent.

The reactivity of the β-dicarbonyl system allows for the construction of various heterocyclic rings. For instance, 3-oxobutanamides can be utilized in the synthesis of pyridines, thiophenes, diazepines, and thiazoles. sciencepublishinggroup.com The reaction of a 3-oxobutanamide with phenyl isothiocyanate yields a thiocarbamoyl derivative, which can then be reacted with α-halo carbonyl compounds to furnish thiophene and thiazole derivatives. sciencepublishinggroup.com Condensation with ethylenediamine (B42938) can lead to the formation of 1,4-diazepine derivatives. sciencepublishinggroup.com Furthermore, reaction with malononitrile in the presence of a base can afford substituted pyridine derivatives. sciencepublishinggroup.com

The bromine atom on the phenyl ring of this compound offers a key site for diversification of the aryl substituent through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of a wide array of analogs with different functional groups on the phenyl ring, which can be used to probe structure-activity relationships in various applications.

The following table summarizes some of the potential structural modifications and the resulting compound classes that can be synthesized from this compound:

Starting MaterialReagent(s)Resulting Compound Class
This compoundDiazonium SaltsHydrazones/Azo Compounds
This compoundPhenyl isothiocyanate, then α-halo carbonylsThiophene/Thiazole Derivatives
This compoundEthylenediamine1,4-Diazepine Derivatives
This compoundMalononitrile, BasePyridine Derivatives
This compoundArylboronic acids, Palladium catalystAryl-substituted analogs
This compoundAlkenes, Palladium catalystAlkene-substituted analogs
This compoundAmines, Palladium catalystAmino-substituted analogs

These examples underscore the utility of this compound as a versatile starting material for the synthesis of a broad spectrum of structurally diverse molecules with potential applications in various fields of chemistry.

Computational and Theoretical Chemistry Studies of N 3 Bromophenyl 3 Oxobutanamide

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations are fundamental to determining the electronic and steric properties that govern the reactivity and interactions of N-(3-Bromophenyl)-3-oxobutanamide. These calculations solve approximations of the Schrödinger equation to map the electron distribution and electrostatic potential of the molecule.

Partial Atomic Charge (PAC) Analysis

Partial atomic charge (PAC) analysis quantifies the distribution of electrons among the atoms within a molecule, offering insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. While specific PAC data for this compound is not extensively published, calculations on analogous N-arylacetoacetamides provide a strong basis for understanding its charge distribution.

Methods such as Mulliken population analysis, Natural Population Analysis (NPA), and electrostatic potential (ESP) fitting schemes like CHELPG are commonly used to derive partial charges. These analyses consistently show that the oxygen atoms of the two carbonyl groups bear significant negative charges, making them primary sites for electrophilic attack and hydrogen bond acceptance. The amide nitrogen atom also carries a partial negative charge, while its attached hydrogen has a partial positive charge, facilitating hydrogen bond donation. The carbon atoms of the carbonyl groups are electrophilic, bearing partial positive charges. The bromine atom, due to its high electronegativity, exerts an electron-withdrawing inductive effect, influencing the charge distribution on the phenyl ring. This effect makes the carbon atom to which it is attached partially positive and affects the charges of the ortho and para carbons.

Table 1: Predicted Atomic Sites of High/Low Electron Density in this compound

Atomic Site Predicted Partial Charge Role
Carbonyl Oxygens (O) Negative Nucleophilic / H-Bond Acceptor
Carbonyl Carbons (C) Positive Electrophilic
Amide Nitrogen (N) Negative H-Bond Acceptor
Amide Hydrogen (H) Positive H-Bond Donor

Lipophilicity (log P) Predictions

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter in medicinal and materials chemistry that describes a compound's affinity for hydrophobic versus hydrophilic environments. Computational models are widely used to predict log P values. For this compound, various algorithms can estimate this property based on its structure. One common prediction, XLogP3, estimates the log P value to be approximately 2.7. This value indicates a moderate level of lipophilicity, suggesting the molecule has a reasonable balance between solubility in aqueous and nonpolar environments.

Table 2: Predicted Lipophilicity for this compound

Parameter Predicted Value Prediction Method

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to understanding its interactions and chemical behavior. Conformational analysis explores the potential energy surface of the molecule to identify stable low-energy structures (conformers).

Molecular dynamics simulations could further elucidate the dynamic behavior of this molecule in different solvents. mdpi.com Such simulations would model the movements of atoms over time, revealing the flexibility of the oxobutanamide side chain, the rotational barrier around the N-C(phenyl) bond, and the stability of intra- and intermolecular hydrogen bonds. mdpi.comnih.gov

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational chemistry is instrumental in modeling reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical transformations. For this compound, this could involve studying its synthesis, its role in multicomponent heterocyclization reactions, or its degradation pathways.

Theoretical modeling of these reactions would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to visualize the reaction mechanism and determine activation energies.

These calculations would reveal how the electronic properties conferred by the 3-bromo substituent influence the reaction kinetics and thermodynamics, for instance, by stabilizing or destabilizing key intermediates or transition states.

Structure-Property Relationship Investigations for Chemical Behavior

Structure-property relationship studies aim to connect a molecule's structural features to its observable chemical behavior. For this compound, the key structural features are the N-aryl group, the β-dicarbonyl moiety, and the bromine substituent.

The bromine atom at the meta-position on the phenyl ring is a crucial determinant of the molecule's properties. Its effects include:

Inductive Effect: As an electronegative atom, bromine exerts a strong electron-withdrawing effect (-I) on the phenyl ring. This reduces the electron density of the ring and influences the acidity of the N-H proton and the methylene (B1212753) protons (CH2) in the oxobutanamide chain.

Steric Effect: The size of the bromine atom can influence the preferred conformation of the molecule and may sterically hinder reactions at adjacent positions on the ring.

By computationally modifying the substituent on the phenyl ring (e.g., changing its position or replacing it with other groups) and recalculating molecular properties, a quantitative structure-activity relationship (QSAR) can be established to predict the behavior of related compounds.

Software and Methodologies Employed (e.g., Gaussian, HyperChem, empirical methods, RHF with basis sets)

A variety of computational software and theoretical methods are employed to study molecules like this compound.

Software Packages:

Gaussian: A comprehensive and widely used suite of programs for performing a broad range of quantum chemistry calculations, including Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods. nih.govnih.gov

HyperChem: A molecular modeling environment that integrates quantum mechanical calculations (from semi-empirical to ab initio) with molecular mechanics and dynamics. mdpi.com

Q-Chem, NWChem, ORCA: Other powerful quantum chemistry packages offering a wide array of computational methods. mdpi.com

Theoretical Methodologies:

Semi-Empirical Methods (e.g., PM3, AM1): These methods use parameters derived from experimental data to simplify calculations, making them fast and suitable for large molecules, though generally less accurate than ab initio methods.

Ab Initio Methods:

Hartree-Fock (HF): A fundamental method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation.

Density Functional Theory (DFT): A popular method that calculates the electronic energy based on the electron density. Functionals like B3LYP and M06-2X are commonly used as they offer a good balance of accuracy and computational cost. nih.gov

Basis Sets: The mathematical functions used to build molecular orbitals. The choice of basis set affects the accuracy and cost of the calculation. Common examples include:

Pople-style basis sets: such as 3-21G, 6-31G(d), and 6-311+G(d,p). The characters denote the number of functions used for core and valence electrons, with symbols like * or (d,p) indicating the addition of polarization functions for greater accuracy. uni-rostock.decomputationalscience.org

Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, cc-pVTZ) designed for systematically converging towards the complete basis set limit.

A typical computational study might begin with geometry optimization using a cost-effective method like HF/3-21G, followed by more accurate single-point energy or property calculations using DFT with a larger basis set, such as B3LYP/6-31G(d).

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Ligand Precursor for Coordination Chemistry

The molecular structure of n-(3-Bromophenyl)-3-oxobutanamide contains a β-ketoamide moiety, which is a well-established scaffold for forming coordination complexes with a wide range of metal ions. The two carbonyl oxygen atoms and the amide nitrogen atom can act as donor sites, allowing the molecule to function as a bidentate or tridentate ligand. This coordination ability is fundamental to the field of coordination chemistry, where such ligands are used to create metal complexes with specific geometries and electronic properties.

The presence of the 3-bromophenyl group adds another layer of versatility. This group can be retained in the final complex, influencing its solubility, crystal packing, and electronic structure. Alternatively, the bromo-substituent can be chemically modified prior to or following metal coordination, enabling the synthesis of a diverse library of related ligands from a single precursor. This allows for the fine-tuning of the properties of the resulting metal complexes for applications in catalysis, magnetism, and materials science.

Fundamental Building Block for Complex Organic Architectures

In the field of organic synthesis, this compound is recognized as a valuable organic building block. bldpharm.comhilarispublisher.com Such building blocks are foundational molecular units used to construct more elaborate and complex organic compounds. hilarispublisher.com The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity to build intricate molecular frameworks for pharmaceuticals, agrochemicals, and functional materials. hilarispublisher.com

The key reactive centers of the molecule allow for a variety of chemical transformations, making it a versatile starting point for multi-step syntheses.

Reactive Site Type of Reaction Potential Transformation
Aryl Bromide Cross-Coupling ReactionsFormation of new Carbon-Carbon or Carbon-Heteroatom bonds (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Active Methylene (B1212753) Nucleophilic Substitution / CondensationAlkylation, acylation, or reaction with aldehydes/ketones (e.g., Knoevenagel condensation).
Ketone Carbonyl Nucleophilic Addition / ReductionConversion to an alcohol, or formation of imines/enamines.
Amide Group Hydrolysis / ReductionCleavage to form 3-bromoaniline (B18343) or reduction to a secondary amine.

These distinct reactive sites provide chemists with a powerful tool for molecular design, enabling the strategic assembly of complex target molecules. hilarispublisher.com

Utility in Cross-Coupling and Other Advanced Synthetic Transformations

The carbon-bromine bond on the phenyl ring of this compound is a key functional group that enables its participation in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new chemical bonds and are cornerstones of modern organic synthesis. rhhz.net The compound serves as an aryl halide coupling partner, reacting with various nucleophilic reagents under catalytic conditions.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding biaryl or aryl-alkene structures. rhhz.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to construct aryl-alkyne motifs. beilstein-journals.org This is a crucial transformation for building rigid, linear structures found in many functional materials and complex natural products.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds, a widely used method for synthesizing arylamines. rhhz.net

The utility of this compound in these reactions allows for the direct incorporation of the oxobutanamide-functionalized phenyl ring into larger, more complex systems.

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura CouplingR-B(OH)₂Pd(0) catalyst, BaseC(aryl)-C(aryl/alkenyl)
Sonogashira CouplingR-C≡CHPd(0) catalyst, Cu(I) co-catalyst, BaseC(aryl)-C(alkynyl)
Heck CouplingAlkenePd(0) catalyst, BaseC(aryl)-C(alkenyl)
Buchwald-Hartwig AminationR₂NHPd(0) catalyst, BaseC(aryl)-N

Exploration in Functional Materials Design (e.g., aggregation-induced emission, electronic materials precursors)

The unique photophysical phenomenon known as aggregation-induced emission (AIE) describes a class of molecules that are non-fluorescent or weakly fluorescent when dissolved in a good solvent but become highly emissive upon aggregation. mdpi.comresearchgate.net This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes. nih.gov this compound is identified as a building block for materials with potential AIE characteristics and as a precursor for electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com

The AIE effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. researchgate.netrsc.org In solution, the molecules can undergo low-energy rotational or vibrational motions that provide non-radiative pathways for the excited state to decay. In an aggregate, these motions are physically hindered, which closes the non-radiative channels and forces the excited state to decay through the emission of light, resulting in strong fluorescence. rsc.org The structure of this compound, featuring rotatable bonds between the phenyl ring and the amide group, as well as within the butanamide chain, makes it a suitable scaffold for designing AIE-active molecules (AIEgens). The bromo-substituent provides a convenient handle for further chemical modification to tune the AIE properties, such as emission color and quantum yield. The development of AIE materials is of great interest for applications in chemical sensors, bio-imaging, and optoelectronic devices. nih.govnih.gov

Future Research Directions and Perspectives for N 3 Bromophenyl 3 Oxobutanamide

Development of Novel and Highly Efficient Synthetic Pathways

While established methods for the synthesis of N-aryl-β-ketoamides exist, future research will likely focus on the development of more sustainable, atom-economical, and efficient synthetic routes to N-(3-bromophenyl)-3-oxobutanamide. Key areas of exploration will include:

Catalytic Approaches: Moving beyond stoichiometric reagents, the use of transition metal or organocatalysts could provide more environmentally friendly pathways. For instance, catalytic C-N bond-forming reactions between 3-bromoaniline (B18343) and a diketene (B1670635) equivalent would be a significant advancement.

One-Pot Syntheses: Designing one-pot, multi-component reactions that assemble the target molecule from simple, readily available starting materials would enhance efficiency by reducing the number of intermediate purification steps.

Microwave-Assisted Synthesis: The application of microwave irradiation can often dramatically reduce reaction times and improve yields. Systematic studies to optimize microwave-assisted synthesis of this compound could lead to highly efficient protocols.

Discovery of New Chemical Transformations and Reactivity Profiles

The dual reactivity of this compound makes it a rich substrate for discovering novel chemical transformations. Future investigations will likely delve into:

Exploitation of the β-Ketoamide Moiety: The active methylene (B1212753) group is a prime site for a wide range of C-C and C-X bond-forming reactions. Research into asymmetric catalysis to introduce chirality at this position would be of particular importance for applications in medicinal chemistry.

Functionalization of the Aromatic Ring: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, leading to diverse libraries of compounds for screening.

Intramolecular Cyclizations: Designing conditions that promote intramolecular reactions between the side chain and the aromatic ring could lead to the synthesis of novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. Future research in this area will focus on:

Development of Continuous Flow Syntheses: Translating the optimal batch synthesis of this compound to a continuous flow process will be a key objective. This would involve the design of suitable reactor setups and optimization of reaction parameters such as flow rate, temperature, and stoichiometry.

Automated Reaction Optimization: The use of automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis and subsequent transformations of this compound. This high-throughput approach can significantly accelerate the discovery of new derivatives and applications.

Advanced Computational Design for Predictive Synthesis and Functional Derivatives

Computational chemistry is an increasingly powerful tool in modern chemical research. For this compound, future computational studies will likely involve:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions, providing insights that can guide experimental design.

In Silico Design of Functional Molecules: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic, optical, or biological properties before their synthesis is attempted in the lab. This can save significant time and resources.

Exploration of Solid-State Chemical Transformations

The study of reactions in the solid state is a burgeoning field of chemistry that can offer unique reactivity and selectivity compared to solution-phase reactions. Future research directions could include:

Q & A

Q. How is this compound utilized in designing kinase inhibitors?

  • Methodological Answer : The 3-oxobutanamide moiety serves as a hinge-binding motif in kinase inhibitors (e.g., EGFR inhibitors). Structure-based optimization involves introducing electron-withdrawing groups (e.g., bromine) to enhance affinity. IC50_{50} values are determined via radiometric kinase assays (PerkinElmer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.